Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Catalog No.
S2645724
CAS No.
317328-91-9
M.F
C20H16BrClN4O4S2
M. Wt
555.85
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-t...

CAS Number

317328-91-9

Product Name

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

IUPAC Name

ethyl 4-[[2-[[5-[(5-bromo-2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Molecular Formula

C20H16BrClN4O4S2

Molecular Weight

555.85

InChI

InChI=1S/C20H16BrClN4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

SBUFXTYOHDVWNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl

solubility

not available

This lack of information is evident in several resources:

  • Chemical databases: Searching reputable chemical databases like PubChem and SciFinder and yielded no results for this specific compound.
  • Scientific literature databases: Searching academic databases like Google Scholar and Web of Science and using the compound name or relevant keywords didn't return any research articles or scientific publications.

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound with significant potential in medicinal and materials chemistry. It features a unique structure characterized by a benzoate moiety, an acetamido group, and a thiadiazole ring that incorporates bromine and chlorine substituents. This intricate arrangement not only contributes to its chemical reactivity but also enhances its biological activity, making it a subject of interest in various research fields.

, including:

  • Oxidation: Under strong oxidative conditions, such as with hydrogen peroxide, the compound can undergo oxidation.
  • Reduction: The amide bonds within the structure can be reduced using lithium aluminium hydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the bromo and chloro positions, utilizing reagents like sodium methoxide or potassium thiocyanate.

These reactions highlight the compound's versatility and potential for further functionalization.

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exhibits notable biological activity. Its structural components suggest potential interactions with biological macromolecules such as proteins and nucleic acids. The presence of halogen atoms (bromine and chlorine) enhances its reactivity towards specific molecular targets, which may lead to inhibitory effects on certain enzymes or pathways involved in disease processes. This compound is particularly relevant in cancer research due to its potential to affect cell division mechanisms.

The synthesis of Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate involves several key steps:

  • Formation of 5-bromo-2-chlorobenzoic acid chloride: This is achieved through the chlorination of 5-bromo-2-chlorobenzoic acid using thionyl chloride.
  • Amination: The acid chloride reacts with 2-amino-1,3,4-thiadiazole to form the corresponding amide.
  • Thiation and Acetylation: The resulting amide undergoes thiation with acetyl chloride to create a thioacetamide intermediate.
  • Coupling Reaction: Finally, the thioacetamide is coupled with ethyl 4-aminobenzoate under basic conditions to yield the final product.

This multi-step synthesis underscores the compound's complexity and the precision required in its preparation.

Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in various scientific fields:

  • Chemical Research: It serves as a reagent for studying reaction mechanisms and synthesizing more complex molecules.
  • Biological Research: The compound is used to investigate interactions with biological macromolecules, contributing to our understanding of enzyme inhibition and other biological processes.
  • Material Science: It has potential applications in developing specialized materials such as polymers or advanced coatings due to its unique chemical properties.

Research into the interaction profiles of Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate indicates that it may interact with specific biological targets through non-covalent binding mechanisms. These interactions could modulate enzyme activities or influence cellular pathways critical for disease progression. Further studies are needed to elucidate the precise nature of these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate. These include:

Unique Features

The uniqueness of Ethyl 4-(2-((5-(5-bromo-2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate lies in its dual halogen substitutions (bromine and chlorine), which impart distinct electronic properties and enhance its reactivity compared to similar compounds. This makes it particularly valuable for targeted applications in medicinal chemistry and materials science.

XLogP3

4.8

Dates

Last modified: 08-16-2023

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